molecular formula C13H13N7 B5682147 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5682147
M. Wt: 267.29 g/mol
InChI Key: DKCPMDTUBINUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, also known as PHCCC, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, anxiety, and depression.

Mechanism of Action

5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exerts its effects by binding to the allosteric site of the mGluR4 receptor, which enhances the receptor's response to glutamate. This results in an increase in the release of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal activity. The activation of mGluR4 has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been shown to have a potent and selective effect on the mGluR4 receptor, leading to an increase in GABA release and a reduction in neuronal activity. This results in a range of physiological effects, including improved motor function, reduced anxiety-like behavior, and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is its specificity for the mGluR4 receptor, which allows for targeted modulation of neuronal activity. However, the synthesis of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a complex and time-consuming process, which may limit its use in laboratory experiments. Additionally, the effects of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine may vary depending on the specific animal model and experimental conditions used.

Future Directions

5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has shown promising results in animal models of neurological disorders, but further research is needed to determine its potential therapeutic applications in humans. One future direction is to investigate the effects of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine in human clinical trials for Parkinson's disease, anxiety, and depression. Additionally, the development of more efficient synthesis methods for 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine may facilitate its use in laboratory experiments and clinical trials. Finally, further investigation of the mechanism of action of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine may lead to the development of more potent and selective modulators of the mGluR4 receptor.

Synthesis Methods

The synthesis of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves a multistep process that includes the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tetrazole and phenyl groups. The final product is obtained by a coupling reaction of the intermediate compounds. The synthesis of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory.

Scientific Research Applications

5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and reduce anxiety-like behavior in rodents. Additionally, 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been shown to have antidepressant-like effects in animal models of depression. These promising results have led to further investigation of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine as a potential treatment for these disorders in humans.

properties

IUPAC Name

5-(1-phenyltetrazol-5-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-2-4-10(5-3-1)20-13(16-17-18-20)19-7-6-11-12(8-19)15-9-14-11/h1-5,9H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCPMDTUBINUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN2)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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